molecular formula C7H9N B142122 2,6-Dimethylpyridine CAS No. 108-48-5

2,6-Dimethylpyridine

Cat. No. B142122
CAS RN: 108-48-5
M. Wt: 107.15 g/mol
InChI Key: OISVCGZHLKNMSJ-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine is a derivative of pyridine with two methyl groups substituted at the 2 and 6 positions of the aromatic ring. It is a compound of interest due to its various applications in chemical synthesis and its role as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of derivatives of 2,6-dimethylpyridine has been explored in several studies. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are closely related to 2,6-dimethylpyridine, were synthesized using a low-temperature aryl bromide-to-alcohol conversion as the final step . Another study reported the synthesis of 2,6-diundecyl-3,4-dimethylpyrylium salts and the corresponding pyridinium salts, which are extended derivatives of 2,6-dimethylpyridine, characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylpyridine derivatives has been investigated using different techniques. X-ray diffraction analysis has been used to determine the crystal and molecular structures of various derivatives, revealing details such as conformation and packing within the crystal lattice . For example, the dihydropyridine ring in one of the derivatives was found to have a boat conformation, which is stabilized by hydrogen bonding .

Chemical Reactions Analysis

2,6-Dimethylpyridine and its derivatives participate in a variety of chemical reactions. The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals was examined, revealing that some of these compounds are highly effective antioxidants . Additionally, the adsorption of 2,6-dimethylpyridine on various surfaces has been used to characterize acid sites, demonstrating its utility in probing the strength of Brønsted acid sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylpyridine and its derivatives have been extensively studied. For instance, the interaction of 2,6-dimethylpyridine with water in condensed phases was investigated, showing that hydrogen bond cooperativity plays a significant role in the properties of the system . The vibrational spectra and crystal structure of a derivative were analyzed using DFT quantum chemical calculations, providing insights into the conformation of the hydrazo-bond in the molecule .

Relevant Case Studies

Several case studies highlight the importance of 2,6-dimethylpyridine derivatives in various applications. The characterization of acid surfaces by adsorption of 2,6-dimethylpyridine has been used to study the strength of Brønsted acid sites on different samples of γ-Al2O3 and zeolites . The study of complexes of 2,6-dimethylpyridine with water in condensed phases has provided valuable information on the phase properties and miscibility of the system . Additionally, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has been determined, revealing insights into the hydrogen bonding and dimer formation in the crystal structure .

Scientific Research Applications

  • Catalysis and Zeolite Chemistry : 2,6-Dimethylpyridine has been used to study Bronsted and Lewis sites in zeolites. It reacts selectively with hydroxyl groups in zeolites, which helps in understanding the active sites in catalysis processes (Jacobs & Heylen, 1974).

  • Chemical Synthesis : The compound has been utilized in the synthesis of pyridine derivatives, such as pyridine 2, 6-dicarboxylic acid, under microwave irradiation. This indicates its role in developing more efficient chemical synthesis processes (Zhang et al., 2010).

  • Ion Mobility Spectrometry : In ion mobility spectrometry, 2,6-Dimethylpyridine has been studied to understand ion mobility spectra, contributing to the development of chemical standards in this field (Eiceman, Nazarov, & Stone, 2003).

  • Surface Science : It's used to characterize acid surfaces, particularly in differentiating types of Lewis sites in materials like γ-Al2O3 and zeolites (Corma, Rodellas, & Fornés, 1984).

  • Environmental Applications : 2,6-Dimethylpyridine has been the focus in studies related to the biodegradation of pyridines, which is crucial for addressing waste water treatment in chemical and pharmaceutical industries (Khasaeva, Parshikov, & Zaraisky, 2020).

  • Material Science : Research has been conducted on its interaction with silver(I) salts, leading to insights into coordination polymers and the effects of steric factors in chemical bonding (Puttreddy & Steel, 2014).

  • Polymerization Processes : It's been applied in the cationic polymerization of vinyl monomers, providing insights into the stabilization of growing carbocations in polymer chemistry (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

  • Corrosion Inhibition : Studies have focused on the use of 2,6-dimethylpyridine as a corrosion inhibitor for metals like aluminum, contributing to materials protection and longevity (Padash et al., 2020).

Safety And Hazards

2,6-Dimethylpyridine is a flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

Future Directions

The synthesis of 2,6-dimethylpyridine has been explored in a much greener fashion than is possible using conventional batch reaction protocols . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

properties

IUPAC Name

2,6-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3
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InChI Key

OISVCGZHLKNMSJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=CC=C1)C
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Molecular Formula

C7H9N
Record name LUTIDINE
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DSSTOX Substance ID

DTXSID7051557
Record name 2,6-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like
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Boiling Point

144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg
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Flash Point

33 °C
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Solubility

Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol)
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Density

0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923
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Vapor Density

3.70 (Air= 1)
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Vapor Pressure

5.65 [mmHg], 5.65 mm Hg @ 25 °C
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Product Name

2,6-Dimethylpyridine

Color/Form

Oily liq

CAS RN

108-48-5
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Melting Point

-5.8 °C, -6 °C
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Synthesis routes and methods I

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
solvent
Reaction Step Two
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Reaction Step Three
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpyridine
Reactant of Route 2
2,6-Dimethylpyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylpyridine
Reactant of Route 4
2,6-Dimethylpyridine
Reactant of Route 5
2,6-Dimethylpyridine
Reactant of Route 6
2,6-Dimethylpyridine

Citations

For This Compound
7,720
Citations
C Morterra, G Cerrato, G Meligrana - Langmuir, 2001 - ACS Publications
To check if the adsorption/desorption of 2,6-dimethylpyridine (2,6-DMP) is a suitable probe for the surface acidity of oxides, and to assign a band of controversial interpretation often …
Number of citations: 89 pubs.acs.org
R Ahmadi, L Dehghan, V Amani… - … Section E: Structure …, 2008 - scripts.iucr.org
In the cation of the title compound, [Au(C7H9N)2][AuCl4], the AuI atom is two-coordinated in a linear arrangement by two N atoms from two 2,6-dimethylpyridine ligands. In the anion, the …
Number of citations: 25 scripts.iucr.org
W Marczak, K Kiełek, B Czech, H Flakus… - Physical Chemistry …, 2009 - pubs.rsc.org
The system 2,6-dimethylpyridine–water possesses peculiar phase properties. Three solid phases: C7H9N, H2O and C7H9N·H2O are mutually immiscible, and the liquid system shows …
Number of citations: 26 pubs.rsc.org
SZ Mirzaev, I Iwanowski, M Zaitdinov, U Kaatze - Chemical physics letters, 2006 - Elsevier
For the 2,6-dimethylpyridine–water mixture of critical composition broadband ultrasonic spectra and acoustical scaling function measurements are analyzed using relaxation rates of …
Number of citations: 22 www.sciencedirect.com
EH HUNTRESS, EN SHAW - The Journal of Organic Chemistry, 1948 - ACS Publications
676 EH HUNTRESS AND EN SHAW with lime in an inert atmosphere gave 4-benzyl-2, 6-dimethylpyridine (VI). Mononitration of this base yielded 4-(4-nitrobenzyl)-2, 6-dimethylpyridine …
Number of citations: 50 pubs.acs.org
B Su, J Zhao, Y Cui, Y Liang, W Sun - Synthetic communications, 2005 - Taylor & Francis
The controlled syntheses of mono‐ and bis‐acetylpyridine from the same starting material (2,6‐dimethylpyridine) are reported, including the asymmetrical compound 2‐acetyl‐6‐…
Number of citations: 22 www.tandfonline.com
A Corma, C Rodellas, V Fornes - Journal of Catalysis, 1984 - Elsevier
2,6-Dimethylpyridine has been adsorbed on different samples of γ-Al 2 O 3 , fluorinated γ-Al 2 O 3 , and decationated Y zeolites. The ir spectra of the adsorbed base have been obtained …
Number of citations: 133 www.sciencedirect.com
R Padash, GS Sajadi, AH Jafari, E Jamalizadeh… - Materials Chemistry and …, 2020 - Elsevier
The inhibition effect of one of the pyridine derivative (2,6-dimethylpyridine) on aluminum corrosion in 1.0 M NaCl, HCl and NaOH solutions was investigated using electrochemical …
Number of citations: 53 www.sciencedirect.com
SZ Mirzaev, R Behrends, T Heimburg… - The Journal of …, 2006 - pubs.aip.org
The specific heat C p at constant pressure, the shear viscosity η s⁠, and the mutual diffusion coefficient D of the 2, 6-dimethylpyridine-water mixture of critical composition have been …
Number of citations: 39 pubs.aip.org
G Berhault, M Lacroix, M Breysse, F Maugé… - Journal of …, 1998 - Elsevier
The modification of the Brønsted and Lewis acidity induced by a reductive hydrogen treatment has been investigated on three silica supported sulfides, ie RuS 2 , MoS 2 , and a Co-…
Number of citations: 114 www.sciencedirect.com

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